2-Amino-4-(3-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This heterocyclic compound features a pyrano[3,2-c][2,1]benzothiazine core with a 3-fluorophenyl substituent at position 4, a methyl group at position 6, and a nitrile group at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)-6-methyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c1-23-15-8-3-2-7-13(15)17-18(27(23,24)25)16(14(10-21)19(22)26-17)11-5-4-6-12(20)9-11/h2-9,16H,22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLRMILIMGGOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-fluorobenzaldehyde with 2-aminothiophenol to form a Schiff base, which is then cyclized with malononitrile and methyl acetoacetate under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted fluorophenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-(3-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, the presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, ring systems, and functional groups, leading to variations in physicochemical properties and bioactivity. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings
Structural Flexibility vs. The sulfone group in the target compound increases hydrophilicity relative to non-sulfonated analogs like 11a , which may influence pharmacokinetics (e.g., solubility, metabolic stability).
Synthetic Accessibility :
- Yields for analogs vary widely (68–80%) depending on substituent complexity. The target compound’s synthesis likely requires multi-step protocols involving cyclocondensation and oxidation, akin to methods for 11a and 3s .
Spectroscopic Signatures :
- The nitrile group (~2190 cm⁻¹ in IR) is conserved across analogs, but the sulfone moiety in the target compound introduces distinct IR absorptions (~1150–1300 cm⁻¹) absent in 6f or 3s .
- ¹H NMR of 3s reveals aromatic proton splitting patterns (δ 7.16–7.64 ppm) similar to the target compound’s fluorophenyl environment .
Thermal Stability :
- High melting points (e.g., 243–246°C for 11a ) correlate with rigid aromatic systems, suggesting the target compound’s sulfone group may further enhance thermal stability .
Research Implications and Gaps
- Bioactivity Data : While analogs like 3s and 11a show promise in drug discovery, the target compound’s biological profile remains uncharacterized. Comparative studies on kinase inhibition or antimicrobial activity are needed.
- Computational Modeling : Molecular dynamics simulations (as applied to 6f -like compounds) could predict the sulfone group’s impact on target binding .
Biological Activity
2-Amino-4-(3-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (CAS No. 893289-60-6) is a complex organic compound characterized by its unique structural features that include a dihydropyrano-benzothiazine core. This compound is notable for its potential biological activities, which have been explored through various studies.
Structural Characteristics
The molecular formula and weight of the compound are not explicitly documented in the sources; however, its structure consists of:
- Amino group : Contributing to potential interactions with biological targets.
- Fluorophenyl moiety : Implicating possible alterations in pharmacokinetics and biological activity due to the presence of fluorine.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Structure | Dihydropyrano-benzothiazine |
| Substituents | Amino group, 3-fluorophenyl |
| Potential Biological Activity | Antimicrobial, anti-inflammatory |
Antimicrobial Properties
Similar derivatives of pyrano[3,2-c][2,1]benzothiazines have been investigated for their antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated significant activity against various microbial strains. For example:
- Antimicrobial Agents : Compounds with similar structures have shown efficacy against bacteria and fungi.
Anti-inflammatory Activity
Research into related compounds indicates potential anti-inflammatory effects. The mechanism of action may involve inhibition of pro-inflammatory pathways or modulation of immune responses.
Case Studies
While specific case studies focusing solely on this compound are scarce, investigations into structurally similar compounds provide insights:
- Study on Pyrano-Benzothiazines : A study reported that certain derivatives exhibited notable anti-inflammatory and antimicrobial activities in vitro.
- Acetylcholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's.
Table 2: Related Compounds and Their Activities
| Compound Name | Biological Activity |
|---|---|
| 2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | Anticancer and anti-inflammatory |
| 2-Amino-6-(2-fluorobenzyl)-4-(3-(4,5-trimethoxyphenyl))-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | Antimicrobial properties |
| 4-(3-Fluorophenyl)-6-methyl-4H-pyrano[3,2-c][2,1]benzothiazine derivatives | Diverse biological activities |
Future Research Directions
Given the promising structural features and preliminary findings related to similar compounds, future research could focus on:
- Mechanistic Studies : Understanding the specific mechanisms by which this compound interacts with biological targets.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to support potential therapeutic applications.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
